molecular formula C19H26O3 B211418 11b-Hydroxyandrost-4-ene-3,17-dione CAS No. 564-33-0

11b-Hydroxyandrost-4-ene-3,17-dione

Cat. No. B211418
CAS RN: 564-33-0
M. Wt: 302.4 g/mol
InChI Key: WSCUHXPGYUMQEX-UHFFFAOYSA-N
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Description

11β-Hydroxyandrost-4-ene-3,17-dione, also known as 11β-OHA4, is an endogenous, naturally occurring steroid and androgen prohormone that is produced primarily, if not exclusively, in the adrenal glands . It is closely related to adrenosterone (11-ketoandrostenedione; 11-KA4), 11-ketotestosterone (11-KT), and 11-ketodihydrotestosterone (11-KDHT), which are also produced in the adrenal glands .


Molecular Structure Analysis

The molecular formula of 11β-Hydroxyandrost-4-ene-3,17-dione is C19H26O3 . The structure is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The molecular weight of 11β-Hydroxyandrost-4-ene-3,17-dione is 302.4079 g/mol . Further physical and chemical properties are not detailed in the search results.

Scientific Research Applications

  • Microbial Transformation :

    • Faramarzi et al. (2008) describe the transformation of androst-4-en-3,17-dione into various hydroxysteroid derivatives, including 11β-Hydroxyandrost-4-ene-3,17-dione, by the filamentous fungus Mucor racemosus. This study highlights the potential of microbial pathways in steroid modification and production (Faramarzi et al., 2008).
    • Dovbnya et al. (2017) discuss a method for obtaining 11α-Hydroxyandrost-4-ene-3,17-dione from natural sterols, such as phytosterols or cholesterol, using a two-step one-pot microbial transformation. This research provides an efficient route for synthesizing this compound from readily available materials (Dovbnya et al., 2017).
  • Synthesis Methods :

    • A synthesis method for 7α-hydroxyandrost-4-ene-3,17-dione is reported by Hossain et al. (1976), providing insights into the chemical synthesis processes relevant to the production of similar steroids (Hossain et al., 1976).
  • Biochemical Applications :

    • The study by Rao et al. (1974) developed a specific antiserum for measuring 11β-Hydroxyandrost-4-ene-3,17-dione by radioimmunoassay (RIA), indicating its potential use in biochemical assays and medical diagnostics (Rao et al., 1974).
    • Keiler et al. (2018) investigated the androgen- and estrogen-receptor mediated activities of 4-Hydroxyandrost-4-ene-3,17-dione and its metabolites, demonstrating its biological effects and potential therapeutic applications (Keiler et al., 2018).
  • Metabolism Studies :

    • Goss et al. (1986) identified the glucuronide of 4-Hydroxyandrost-4-ene-3,17-dione as a major urinary and biliary metabolite in patients and rats, providing insight into its metabolism and excretion (Goss et al., 1986).

properties

IUPAC Name

(8S,9S,10R,11R,13S,14S)-11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15+,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCUHXPGYUMQEX-GBHAUCNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019361
Record name 11alpha-Hydroxyandrostendione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11b-Hydroxyandrost-4-ene-3,17-dione

CAS RN

564-33-0
Record name 11alpha-Hydroxyandrostenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11alpha-Hydroxyandrostendione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11.ALPHA.-HYDROXYANDROSTENDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX0E3RB33W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
W Schänzer - Recent Advances in Doping Analysis (4)-Proceedings …, 1996 - dshs-koeln.de
To detect and monitor anabolic steroid misuse by athletes, urine samples are analyzed by gas chromatography/mass spectrometry (GC/MS). Determination of anabolic steroid misuse is …
Number of citations: 2 www.dshs-koeln.de
W Schänzer, M Donike - Recent advances in doping analysis, 1995 - dshs-koeln.de
Steroid profiling in human sport has become an additional tool in doping control to detect changes in the normal pattern of excreted steroids. This changes can be caused by the misuse …
Number of citations: 29 www.dshs-koeln.de
SD Shuvalova, KN Gabinskaya… - Pharmaceutical …, 2001 - researchgate.net
As is known, Curvularia lunata fungus is capable of introducing a hydroxy group at the 11β position of steroidal molecules [1] or at the 14α position of compounds of the androstane …
Number of citations: 3 www.researchgate.net
IE Bush, VB Mahesh - Biochemical Journal, 1959 - ncbi.nlm.nih.gov
… acetatein systems 2 and 3a, and oxidation with bismuthate gave a homogeneous product with the colour fluorescence reactions, and position of 11B-hydroxyandrost-4-ene-3:17-dione (…
Number of citations: 89 www.ncbi.nlm.nih.gov
H Guo, Q Zhu, H Gao, Q Lyu, W Chai, L Wu, B Li - Scientific Reports, 2023 - nature.com
This study aimed to investigate the metabolite profile and inflammatory state of follicular fluid (FF) in women with stage III–IV ovarian endometriosis (OE) who underwent in vitro …
Number of citations: 1 www.nature.com
J Luo, M Zhang, Y Deng, H Li, Q Bu, R Liu, J Yu… - Ecotoxicology and …, 2023 - Elsevier
Studies on the general toxicity of copper nanoparticles (Cu NPs) have been conducted extensively, but their effects on reproductive toxicity remain unclear. In this study, we evaluated …
Number of citations: 3 www.sciencedirect.com
FZ Stanczyk - 1972 - escholarship.mcgill.ca
Two different sets of experiments are described in this thesis. When labeled pregnenolone was injected into the umbilical vein of a Rhesus monkey with the fetus in utero, the substrate …
Number of citations: 5 escholarship.mcgill.ca
E Gómez, S Carrocera, D Martin, P Herrero, N Canela… - Theriogenology, 2018 - Elsevier
Male and female early bovine embryos show dimorphic transcription that impacts metabolism. Individual release of metabolites was examined in a 24h single culture medium from Day-…
Number of citations: 11 www.sciencedirect.com
CA Artdita, YR Zhuang, TY Liu, CY Cheng, FSH Hsiao… - Animals, 2021 - mdpi.com
Simple Summary Feeding restriction (FR) is essential to reduce excessive fat deposits caused by overfeeding in hens and to ensure their reasonable nutritional requirements for egg …
Number of citations: 8 www.mdpi.com
KB Tee, L Ibrahim, NM Hashim, MZ Saiman… - Pharmaceutics, 2022 - mdpi.com
Pharmacometabolomics in early phase clinical trials demonstrate the metabolic profiles of a subject responding to a drug treatment in a controlled environment, whereas …
Number of citations: 7 www.mdpi.com

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